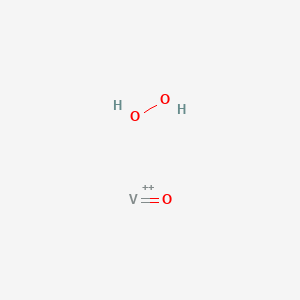

Hydrogen peroxide;oxovanadium(2+)

Description

Structure

2D Structure

Properties

CAS No. |

26024-52-2 |

|---|---|

Molecular Formula |

H2O3V+2 |

Molecular Weight |

100.956 g/mol |

IUPAC Name |

hydrogen peroxide;oxovanadium(2+) |

InChI |

InChI=1S/H2O2.O.V/c1-2;;/h1-2H;;/q;;+2 |

InChI Key |

PELPQIVWPLOUNQ-UHFFFAOYSA-N |

Canonical SMILES |

OO.O=[V+2] |

Origin of Product |

United States |

Significance of Oxovanadium Iv Chemistry in Oxidation and Catalysis

Oxovanadium(IV) complexes are well-recognized for their catalytic prowess in a multitude of oxidation reactions. nih.govmdpi.com These compounds can effectively catalyze the oxidation of various organic substrates, including alkanes, alcohols, and sulfides, often utilizing hydrogen peroxide as the terminal oxidant. nih.govtorvergata.it The catalytic activity stems from the ability of the vanadium center to readily change its oxidation state, facilitating the transfer of oxygen atoms. chemguide.co.uk This property makes oxovanadium(IV) compounds valuable in the development of sustainable chemical processes, as hydrogen peroxide is considered a "green" oxidant, with water as its only byproduct. organic-chemistry.org

The catalytic applications of oxovanadium(IV) are diverse. For instance, certain oxovanadium(IV) complexes have demonstrated high activity in the oxidation of inert alkanes to alkyl hydroperoxides. nih.gov Furthermore, they have been employed as catalysts in the production of fine chemicals, with some catalytic systems inspired by the active sites of vanadium-dependent enzymes. researchgate.net The versatility of these catalysts is further enhanced by the ability to tune their reactivity and selectivity through the modification of the ligands coordinated to the vanadium center. nih.govrsc.org

Overview of Vanadium Oxidation States and Their Interconversion in Peroxide Systems

Vanadium is a transition metal known for its ability to exist in multiple stable oxidation states, most commonly +2, +3, +4, and +5. chemguide.co.uklibretexts.orglibretexts.org Each of these oxidation states is characterized by a distinct color in solution, providing a visual indicator of the redox processes occurring. libretexts.orgyoutube.com In acidic solutions, the common vanadium ions are V²⁺ (lilac), V³⁺ (green), VO²⁺ (blue, representing the +4 oxidation state), and VO₂⁺ (yellow, representing the +5 oxidation state). libretexts.org

In the presence of hydrogen peroxide, an oxidizing agent, the interconversion between these oxidation states is a key feature. When hydrogen peroxide is added to a solution containing lower oxidation states of vanadium, it can oxidize them to higher states. youtube.com For example, the vanadium(IV) oxo-cation (VO²⁺) can be oxidized to the vanadium(V) dioxo-cation (VO₂⁺). chemguide.co.uk

The interaction with peroxides is complex and can lead to the formation of various peroxo-vanadium species. nih.govacs.org These complexes are typically formed by reacting vanadium(IV) or vanadium(V) compounds with hydrogen peroxide. nih.gov The formation of these peroxo species is crucial for the catalytic cycle in many oxidation reactions, as they are often the active oxidizing agents. torvergata.it The reduction of dioxygen to peroxide is a two-electron process, while the oxidation of vanadium(IV) to vanadium(V) is a one-electron change, a mismatch that can lead to complex reaction mechanisms, sometimes involving the solvent. nih.gov

Historical Context of Vanadium Peroxide Chemistry Research

Spectroscopic Techniques for Elucidating Oxovanadium-Peroxide Interactions

A suite of spectroscopic methods is employed to probe the electronic and structural properties of oxovanadium-peroxide complexes. Each technique provides unique insights into the coordination environment and bonding within these species.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species like oxovanadium(IV), which has a d¹ electron configuration. sciensage.info The EPR spectra of oxovanadium(IV) complexes are characterized by g-values and hyperfine coupling constants (A), which are sensitive to the coordination environment of the vanadium center. researchgate.net

In frozen solutions, the EPR spectra typically show axial symmetry, with distinct parallel (g∥, A∥) and perpendicular (g⊥, A⊥) components. researchgate.net For many oxovanadium(IV) complexes with N₂O₂ donor ligands, typical g-values are around gₓ = gᵧ = 1.977-1.994 and g₂ = 1.942-1.958, with hyperfine coupling constants of Aₓ = Aᵧ = 50-65 G and A₂ = 169-180 G. nih.gov The observation of eight lines in the EPR spectrum is due to the hyperfine splitting from the vanadium nucleus (I = 7/2). sciensage.info

The interaction with hydrogen peroxide can lead to the formation of dimeric oxovanadium(IV) species, which can be identified by a characteristic 15-line feature in the EPR spectrum arising from the coupling of two vanadium ions. nih.gov For instance, a dimeric species identified in Saccharomyces cerevisiae cells exhibited a hyperfine splitting of 75.2 x 10⁻⁴ cm⁻¹ and an interionic distance of approximately 4.4 Å. nih.gov The formation of peroxyl radicals during the reaction of metmyoglobin or methemoglobin with hydrogen peroxide can also be detected by low-temperature EPR, providing insights into the reactivity of these systems. nih.gov

Table 1: Representative EPR Parameters for Oxovanadium(IV) Complexes

| Complex/System | g-values | A-values (G) | Reference |

| [VO(2,6-(Me)₂-quin)₂] | gₓ = gᵧ = 1.979, g₂ = 1.942 | Aₓ = Aᵧ = 65, A₂ = 180 | nih.gov |

| [VO(2,5-(Me)₂-quin)₂] | gₓ = gᵧ = 1.977, g₂ = 1.958 | Aₓ = Aᵧ = 52, A₂ = 169 | nih.gov |

| [VO(2-Me-quin)₂] | gₓ = gᵧ = 1.994, g₂ = 1.946 | Aₓ = Aᵧ = 50, A₂ = 169 | nih.gov |

| Dimeric Oxovanadium(IV) in S. cerevisiae | g ≈ 2 and g ≈ 4 | Hyperfine splitting: 75.2 x 10⁻⁴ cm⁻¹ | nih.gov |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) and Raman Spectroscopy (with focus on peroxo vibrations)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information about the bonding within oxovanadium-peroxide complexes. A key vibrational mode is the V=O stretch (ν(V=O)), which typically appears as a strong band in the IR spectrum around 970 cm⁻¹. sciensage.infonih.gov

The coordination of a peroxide ligand introduces new vibrational modes. The O-O stretching frequency (ν(O-O)) in peroxo complexes is a critical diagnostic tool. Monomeric vanadyl species can be identified by a Raman band around 1030 cm⁻¹, while polymeric vanadates show broader bands in the 900-960 cm⁻¹ and 770-850 cm⁻¹ regions. uni-saarland.de In some vanadium oxide films, a band near 955 cm⁻¹ is attributed to the vanadyl stretching vibration (V-Oᵥ). rasayanjournal.co.in The presence of a Raman peak around 1000 cm⁻¹ is indicative of the layered structure of V₂O₅, corresponding to the stretching vibration of the terminal oxygen (V=O). mdpi.com

The position of the ν(O-O) band can correlate with the reactivity of the complex, particularly in oxygen-atom transfer reactions. nih.gov For instance, the ν(V=O) stretch in an oxovanadium(IV) complex with an [NNO] donor ligand was observed at 964 cm⁻¹. nih.gov

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Oxovanadium and Peroxo-Vanadium Species

| Species/Complex | ν(V=O) | ν(O-O) | Other Notable Bands | Reference |

| Oxovanadium(IV) Complexes | ~970 | - | - | sciensage.info |

| [VIVO(H₂O)L1]NO₃ | 964 | - | 1627 (C=N), 1761, 1383, 830 (NO₃⁻) | nih.gov |

| Monomeric Vanadyls | 1030 (Raman) | - | - | uni-saarland.de |

| Polymeric Vanadates | - | - | 900-960, 770-850 (Raman, V-O-V) | uni-saarland.de |

| V₂O₅ Film | 1000 (Raman) | - | 104, 147, 284, 416, 530, 703 | mdpi.com |

| Vanadium Oxide Films | ~955 (V-Oᵥ) | - | 134 (O-V bending), 302 (O-V₃) | rasayanjournal.co.in |

This table is interactive. Click on the headers to sort the data.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within the complex. The interaction of hydrogen peroxide with oxovanadium(IV) often leads to the formation of vanadium(V)-peroxo species, which exhibit characteristic ligand-to-metal charge transfer (LMCT) bands.

For example, the UV-Vis spectrum of the complex [VVO(O₂)(4,4′-tBu₂bpy)₂]⁺ in acetonitrile (B52724) shows a peak at 475 nm (ε = 370 M⁻¹ cm⁻¹), which is typical for a peroxo-to-vanadium charge transfer transition. nih.gov The addition of hydrogen peroxide to solutions containing oxovanadium(IV) complexes can lead to the appearance of new absorption bands. For instance, the reaction of some copper(II) complexes with H₂O₂ results in an intense peak around 400 nm, suggesting the formation of hydroperoxo or peroxo species. researchgate.net In the case of oxovanadium(IV) porphyrin complexes, the coordination of salicylate (B1505791) ligands leads to a red shift in both the Soret (B) and Q bands. nih.gov

The d-d transitions of the oxovanadium(IV) ion are typically weak and appear in the visible region. For example, the complex [VO(2,5-(Me)₂-quin)₂] in DMSO displays bands at 582 nm and 753 nm. mdpi.com

Table 3: UV-Visible Absorption Maxima (λₘₐₓ) for Oxovanadium and Peroxo-Vanadium Complexes

| Complex/System | λₘₐₓ (nm) (ε, M⁻¹cm⁻¹) | Solvent | Assignment | Reference |

| [VVO(O₂)(tBu₂bpy)₂]⁺ | 475 (370) | Acetonitrile | Peroxo-to-vanadium CT | nih.gov |

| [VO(2,5-(Me)₂-quin)₂] | 320 (3960), 398 (6600), 582 (100), 753 (80) | DMSO | Ligand-based and d-d | mdpi.com |

| Oxovanadium(IV)porphyrinsalicylate | 447.9 (Soret), 560.7, 652.1 (Q bands) | CHCl₃ | Porphyrin-based | nih.gov |

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ⁵¹V NMR)

A wide range of ⁵¹V chemical shifts has been observed for various peroxovanadium(V) species in aqueous solution, such as [VO(OO)]⁺, [HVO₂(OO)₂]²⁻, and [VO(OO)₃]³⁻. rsc.org The chemical shifts indicate that peroxo ligands bind less covalently than oxo ligands, provided at least one oxo ligand remains coordinated. rsc.org For example, ⁵¹V NMR has been used to identify the formation of complexed VO(O₂)+ at approximately -595 ppm when vanadate (B1173111) interacts with certain proteins in the presence of H₂O₂. udel.edu The native and peroxo forms of vanadate-dependent bromoperoxidase show distinct ⁵¹V signals at -931 ppm and -1135 ppm, respectively. udel.edu

¹H NMR spectra of the diamagnetic VVO(O₂) complex show a C₁ symmetric complex with two inequivalent bipyridine ligands. nih.gov

Table 4: Representative ⁵¹V NMR Chemical Shifts (δ, ppm) for Peroxovanadium(V) Species

| Species | Chemical Shift (ppm) | Conditions/System | Reference |

| Complexed VO(O₂)+ | ~ -595 | Vanadate-protein-H₂O₂ system | udel.edu |

| Bromoperoxidase (native) | -931 | Enzyme in Tris buffer | udel.edu |

| Bromoperoxidase (peroxo form) | -1135 | Enzyme with H₂O₂ | udel.edu |

| Various Peroxovanadium(V) Species | Wide range | Aqueous solution | rsc.org |

| Vanadate-bound Transferrin | -529.5 and -531.5 | pH 7.4 | udel.edu |

This table is interactive. Click on the headers to sort the data.

Structural Analysis of Oxovanadium(IV)-Peroxide Coordination

Single-Crystal X-ray Diffraction of Peroxo- and Oxovanadium Complexes

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and coordination geometries. researchgate.net Oxovanadium(IV) complexes commonly adopt a square-pyramidal geometry with the oxo group in the apical position. nih.gov

The coordination of a peroxide ligand, often in a side-on (η²) fashion, significantly influences the geometry. In many peroxo-vanadium(V) complexes, the coordination geometry changes to a pentagonal bipyramidal or a distorted octahedral arrangement. udel.eduresearchgate.net The structure of hydrogen peroxide itself is nonplanar, with a H-O-O-H torsion angle that can vary widely in crystalline environments, from around 90° to 180°. nih.gov

Elucidation of Coordination Geometry

The geometric arrangement of ligands around the central vanadium atom in hydrogen peroxide;oxovanadium(2+) complexes is a critical determinant of their reactivity. Spectroscopic techniques and single-crystal X-ray diffraction have been instrumental in revealing the predominant coordination geometries, with square pyramidal and, to a lesser extent, distorted octahedral arrangements being frequently observed.

Square Pyramidal Geometry:

A significant number of oxovanadium(IV) complexes, which can react with hydrogen peroxide to form peroxo species, exhibit a square pyramidal geometry. oaji.netresearchgate.netresearchgate.netnih.gov In this configuration, the vanadium atom is coordinated to four donor atoms in the equatorial plane and a single, strongly bonded oxo group in the apical position. nih.gov The vanadium atom is typically displaced from the equatorial plane towards the apical oxo ligand.

The formation of square pyramidal oxovanadium(IV) complexes has been reported with a variety of ligands, including those with [NNO] donor sets and polydentate Schiff bases. researchgate.netnih.gov For instance, the reaction of vanadyl sulfate (B86663) with certain polydentate ligands has been shown to yield complexes with a square pyramidal geometry around the V(IV) ion. oaji.net While direct crystal structures of the hydrogen peroxide adducts of these specific square pyramidal oxovanadium(2+) complexes are not always available, their catalytic activity in oxidation reactions involving hydrogen peroxide strongly suggests the in-situ formation of peroxo complexes that likely retain or slightly distort this initial geometry.

Dodecahedral Geometry:

Current research literature, based on extensive searches, does not provide evidence for the formation of dodecahedral coordination geometries in hydrogen peroxide;oxovanadium(2+) complexes. This geometry is less common for oxovanadium(IV) cations, which overwhelmingly favor square pyramidal or octahedral environments.

Peroxide Ligand Coordination Modes

The peroxide ligand (O₂²⁻) can coordinate to a metal center in several ways. In the context of oxovanadium(2+) complexes, the side-on or η²-coordination mode is the most well-documented.

η²-peroxo Coordination:

In the η²-peroxo or side-on coordination mode, both oxygen atoms of the peroxide ligand bind to the vanadium center. This arrangement is typical for peroxovanadium complexes that act as functional models for vanadium-dependent haloperoxidases. researchgate.net The structure of these complexes is often a distorted pentagonal bipyramid in the vanadium(V) state, which can be formed from vanadium(IV) precursors. researchgate.net

Spectroscopic techniques, particularly vibrational spectroscopy (Infrared and Raman), are crucial for identifying the coordination mode of the peroxide ligand. The O-O stretching frequency (ν(O-O)) in η²-peroxo complexes is typically observed in the range of 800-900 cm⁻¹, which is significantly lower than that of free dioxygen, indicating the weakening of the O-O bond upon coordination. The V-O₂ stretching frequencies (ν(V-O₂)) provide further evidence for this coordination mode.

η¹-peroxo Coordination:

The η¹-peroxo or end-on coordination mode, where only one oxygen atom of the peroxide ligand is directly bonded to the vanadium center, is not well-documented for hydrogen peroxide;oxovanadium(2+) complexes in the available scientific literature. While this coordination mode is known for other transition metal peroxo complexes, extensive searches have not yielded specific examples with structural or detailed spectroscopic data for oxovanadium(2+). The formation of such a species may be a transient step in certain reaction mechanisms, but stable, characterizable complexes with this coordination mode have not been reported.

Interactive Data Tables

Below are tables summarizing the key structural and spectroscopic findings for representative oxovanadium complexes relevant to the study of their peroxide adducts.

Table 1: Coordination Geometry of Representative Oxovanadium(IV) Complexes

| Complex | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|

| [VIVO(H₂O)L1]NO₃ (L1 = [NNO] donor ligand) | Square Pyramidal | Vanadium(IV) center with an oxo ligand in the axial position. | nih.gov |

| [VO(L¹)(SO₄)(H₂O)₃/₂]·2.5H₂O (L¹ = polydentate ligand) | Square Pyramidal | Magnetic and spectral data suggest a square-pyramidal geometry around the V(IV) ion. | oaji.net |

| [VO(L)] (L = tetradentate Schiff base) | Square Pyramidal | Mononuclear complexes with a 5-coordinated square pyramidal structure. | researchgate.net |

Table 2: Spectroscopic Data for Peroxo-Vanadium Complexes

| Complex Type | Coordination Mode | Vibrational Frequency (cm⁻¹) | Significance | Reference |

|---|---|---|---|---|

| Peroxovanadium(V) Complexes | η²-peroxo | ν(O-O): ~800-900 | Characteristic of side-on peroxo coordination. | researchgate.net |

| [VO(O₂)(bpz*eaT)·VO(C₄H₄O₆)]·H₂O | η²-peroxo | Not explicitly reported, but implied by the nature of the complex. | Example of a synthesized peroxo-oxovanadium(IV) complex. | nih.gov |

Coordination Chemistry of Hydrogen Peroxide;oxovanadium 2+ Species

Ligand Exchange Reactions Involving Peroxide Ligands

Ligand exchange reactions are fundamental to the reactivity of oxovanadium-peroxide complexes. The peroxide ligands themselves can be subject to exchange or can influence the substitution of other ligands in the coordination sphere.

In d⁰ oxo-peroxo-vanadium(V) complexes, the peroxo ligand can be reduced. For instance, the reaction of [VVO(O₂)(tBu₂bpy)₂]BF₄ with triphenylphosphine (B44618) (PPh₃) results in the oxidation of 1.7 equivalents of PPh₃ to triphenylphosphine oxide (Ph₃PO). nih.gov This reactivity is notable because most d⁰ peroxo complexes are typically reduced by phosphines to the corresponding d⁰ oxo compounds. nih.gov

The substitution of other ligands in the presence of peroxide has also been observed. For example, water molecules coordinated to an oxovanadium(IV) center can be substituted by other ligands. In the complex [V(O)(oda)(H₂O)₂] (where oda is oxydiacetate), an excess of pyridine (B92270) leads to the substitution of the two water molecules to form the monomeric complex [V(O)(oda)(py)₂]. rsc.org This demonstrates the lability of aqua ligands and the potential for forming mixed-ligand complexes.

Furthermore, the reaction between the hydroxo complex [VIVO(OH)] and the peroxo complex [VVO(O₂)] in a THF/MeCN solvent mixture leads to a comproportionation reaction, yielding the dioxo species [VVO₂]. nih.gov In this reaction, the vanadium(IV) center is oxidized to vanadium(V), while the peroxo ligand of the VVO(O₂) complex is reduced to an oxo group. nih.gov

Influence of pH and Solvent on Speciation

The speciation of oxovanadium-peroxide complexes in solution is highly sensitive to both pH and the nature of the solvent. These factors dictate the type of peroxo species formed and their stability.

Influence of pH: The pH of the medium plays a critical role in the equilibrium between different peroxovanadate species. For instance, diperoxovanadate (DPV) is known to be stable at a neutral pH of 7.0. researchgate.net In acidic media, vanadate (B1173111) has a tendency to form oligomeric species, eventually leading to decavanadate. researchgate.net The reducibility and surface properties of vanadium catalysts are also influenced by the pH during their synthesis. researchgate.net Studies on the precipitation of other metal hydroxides, like iron(III), have shown that pH-dependent speciation is a rate-limiting factor in their formation and transformation, a principle that also applies to vanadium chemistry. nih.gov The enzymatic activity of catalase, which converts hydrogen peroxide to oxygen, shows a maximum activity at pH 7.5, highlighting the pH-dependence of peroxide reactions in biological contexts. nih.gov

Influence of Solvent: The solvent can participate directly in the reaction chemistry. In the oxidation of vanadium(IV)-oxo-hydroxo-bipyridine compounds by O₂ in tetrahydrofuran (B95107) (THF), the reaction yields oxo-peroxo-vanadium(V) products. nih.gov This transformation involves a 1-electron oxidation of vanadium and a 2-electron reduction of O₂ to peroxide, a stoichiometric mismatch that is balanced by the concomitant oxidation of the THF solvent. nih.gov The use of acetonitrile (B52724) as a solvent is common in catalytic oxidations using hydrogen peroxide, often in the presence of co-catalysts like 2-pyrazinecarboxylic acid (PCA). nih.govsemanticscholar.org

The table below summarizes the effect of pH on the formation of various vanadium species.

| pH Range | Predominant Vanadium Species | Reference |

| Acidic | Oligomers, Decavanadate (V₁₀) | researchgate.net |

| Neutral (≈7.0) | Diperoxovanadate (DPV) | researchgate.net |

| Alkaline | Formation of α-NaVO₃ type phase from nanoparticles | researchgate.net |

Formation and Stability of Mono-, Di-, Tri-, and Tetraperoxovanadate Species

The reaction of vanadate with hydrogen peroxide leads to a stepwise formation of various peroxovanadate species, characterized by the number of coordinated peroxide groups.

A general reaction sequence involves the initial addition of one molecule of H₂O₂ to vanadate to form monoperoxovanadate (MPV). researchgate.net The subsequent addition of a second H₂O₂ molecule results in the formation of diperoxovanadate (DPV), which is notably stable at pH 7.0. researchgate.net

Further complexity arises from the interaction between these species. A µ-peroxo-bridged divanadate complex, OVOOV(O₂)₂²⁺, can form from the interaction between vanadyl and DPV. researchgate.net This intermediate can then undergo internal oxidation to release an oxovanadium(V) species (OVO⁺) and a radical, •OV(O₂)₂²⁺. researchgate.netnih.gov

A triperoxovanadium complex has also been identified, characterized by a broad resonance at -670 ppm in ⁵¹V-NMR spectra. researchgate.net This species is proposed to form from MPV and DPV and has been suggested as a critical oxidant in certain reactions. researchgate.net The formation of these various species is crucial for the catalytic activity of vanadium compounds in oxidation reactions. researchgate.net

The table below outlines the key peroxovanadate species and their formation pathways.

| Peroxovanadate Species | Formation Pathway | Key Characteristics | Reference |

| Monoperoxovanadate (MPV) | Addition of one H₂O₂ to vanadate. | Initial peroxo species formed. | researchgate.net |

| Diperoxovanadate (DPV) | Addition of a second H₂O₂ to MPV. | Stable at pH 7.0. | researchgate.net |

| Triperoxovanadium Complex | Proposed to form from MPV and DPV. | Identified by ⁵¹V-NMR; suggested as a potent oxidant. | researchgate.net |

| Tetraperoxovanadate | Not explicitly detailed in provided context. | Represents the highest level of peroxide coordination. |

Mixed-Ligand Oxovanadium(IV)-Peroxide Complexes

The coordination sphere of oxovanadium(IV) can be modified by introducing auxiliary ligands in addition to peroxide, leading to the formation of mixed-ligand complexes with tailored properties. These complexes are often synthesized to enhance catalytic activity or stability.

Examples include five-coordinated oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines. nih.gov These complexes, such as [VO(2,6-(Me)₂-quin)₂], demonstrate high catalytic activity in the oxidation of hydrocarbons with H₂O₂ in acetonitrile, particularly when used with a 2-pyrazinecarboxylic acid (PCA) co-catalyst. nih.gov

Another class of mixed-ligand complexes involves the oxydiacetate (oda) ligand. The complex [V(O)(oda)(H₂O)₂] serves as a precursor for synthesizing other mixed-ligand species. rsc.org Reaction with bidentate N-donor ligands like 2,2′-bipyridine or o-phenanthroline yields complexes such as [V(O)(oda)(N–N)]·H₂O. rsc.org

Mononuclear oxidovanadium(IV) complexes with redox-active BIAN (bis(imino)acenaphthene) ligands, for instance [VOCl₂(R-bian)(H₂O)], also show significant catalytic activity for the oxidation of hydrocarbons with hydrogen peroxide. semanticscholar.org The presence of different ligands allows for the fine-tuning of the electronic and steric properties of the metal center, influencing its reactivity. nih.gov

The table below provides examples of mixed-ligand oxovanadium(IV)-peroxide systems.

| Complex Type | Auxiliary Ligand(s) | Reactivity/Application | Reference |

| [VO(R-quin)₂] type | Methyl-substituted 8-hydroxyquinolines | Catalytic oxidation of hydrocarbons and alcohols with H₂O₂. | nih.gov |

| [V(O)(oda)(L)₂] type | Oxydiacetate, Pyridine, 2,2′-bipyridine | Precursors and catalysts. | rsc.org |

| [VOCl₂(R-bian)(H₂O)] type | BIAN (bis(imino)acenaphthene) derivatives | Catalytic oxidation of hydrocarbons with H₂O₂. | semanticscholar.org |

Bimetallic and Polynuclear Oxovanadium-Peroxide Complexes

The chemistry of oxovanadium-peroxide extends to bimetallic and polynuclear structures, where two or more vanadium centers are linked, often by bridging ligands. These complexes can exhibit unique reactivity and magnetic properties.

Dinuclear mixed-valence (V(IV)/V(V)) oxophenoxovanadates with the general formula [V₂O₃L] have been synthesized using heptadentate ligands. nih.gov In these complexes, the two vanadium atoms are bridged by both an oxo group and a phenoxo group, with a V-O(oxo)-V angle of 117.5(4)° and a V···V distance of 3.173(5) Å. nih.gov

Bimetallic complexes can also be formed through methoxy (B1213986) bridges. The reaction of [V(O)(oda)(H₂O)₂] with NaOH in methanol (B129727) produces the binuclear complex [V(O)(oda)(μ-OMe)]₂[Na(H₂O)]₂. rsc.org In this structure, two V(O)(oda) units are symmetrically bridged by methoxy groups. These binuclear compounds have been shown to exhibit antiferromagnetic behavior. rsc.org

As mentioned previously, a μ-peroxo-bridged divanadate complex, OVOOV(O₂)₂²⁺, has been proposed as a key intermediate in certain reaction cycles. researchgate.net This species highlights the ability of the peroxide group itself to act as a bridge between two metal centers, facilitating electron transfer and catalytic turnover.

The table below lists examples of bimetallic and polynuclear oxovanadium complexes.

| Complex | Bridging Ligand(s) | Key Structural Feature | Reference |

| [V₂O₃L] | Oxo, Phenoxo | Mixed-valence V(IV)/V(V) centers. V-O(oxo)-V angle of 117.5(4)°. | nih.gov |

| [V(O)(oda)(μ-OMe)]₂²⁻ | Methoxy | Symmetrically bridged V(O)(oda) units. | rsc.org |

| OVOOV(O₂)₂²⁺ | Peroxo | Proposed μ-peroxo-bridged intermediate. | researchgate.net |

Mechanistic Investigations of Hydrogen Peroxide;oxovanadium 2+ Catalysis

Pathways of Oxygen Atom Transfer in Vanadium-Peroxide Systems

The transfer of an oxygen atom from the peroxide to a substrate is the fundamental step in these oxidation reactions. This process can proceed through several distinct pathways, including electrophilic, radical, and concerted mechanisms.

Electrophilic Oxygen Transfer Mechanisms

In many instances, vanadium(V) peroxo species, formed from the reaction of oxovanadium(2+) and hydrogen peroxide, act as electrophilic oxygen transfer agents. torvergata.itresearchgate.net This means they preferentially react with electron-rich or nucleophilic functional groups within a substrate molecule. torvergata.itresearchgate.net The high chemoselectivity often observed in these reactions is a direct consequence of this electrophilic nature. torvergata.itresearchgate.net For example, the oxidation of sulfides to sulfoxides and the epoxidation of alkenes are classic examples of electrophilic oxygen transfer mediated by vanadium-peroxide systems. scispace.com The catalytic cycle generally involves the formation of a high-valent peroxovanadium species that is a much stronger oxidant than hydrogen peroxide itself. torvergata.ittorvergata.it

The activation of the peroxo-vanadium complex is a key factor, and protonation has been shown to play a significant role. udel.edu Theoretical studies, such as Density Functional Theory (DFT) calculations, have provided support for these proposed electrophilic pathways and have helped to elucidate the structural and electronic properties of the reactive intermediates. torvergata.itrsc.org

Radical Oxidative Reactivity (e.g., hydroxyl radical generation)

Alongside electrophilic pathways, radical mechanisms also play a significant role in the oxidative reactivity of the hydrogen peroxide;oxovanadium(2+) system. torvergata.itresearchgate.net The generation of highly reactive hydroxyl radicals (HO•) is a key feature of this pathway. rsc.org The reaction between vanadium(IV) and hydrogen peroxide can generate these radicals, which are capable of oxidizing a wide range of organic substrates, including alkanes and aromatic compounds. torvergata.itnih.gov

The mechanism often involves the reduction of V(V) to V(IV), which then reacts with another molecule of hydrogen peroxide to produce the hydroxyl radical. rsc.org This process can be influenced by the presence of co-catalysts, such as pyrazine-2-carboxylic acid, which can facilitate the reaction. rsc.org The involvement of radical species has been confirmed through various experimental techniques, including electron spin resonance (ESR) spin trapping measurements. nih.gov It is important to note that the reaction conditions, such as the ratio of reactants and pH, can significantly influence whether the reaction proceeds via a radical or a non-radical pathway. nih.gov

Concerted Mechanisms

In some cases, the oxygen atom transfer may occur through a concerted mechanism. In this pathway, the bond-breaking and bond-forming steps happen simultaneously in a single transition state. While less commonly cited than electrophilic and radical pathways for the general hydrogen peroxide;oxovanadium(2+) system, concerted mechanisms have been proposed for specific reactions. For instance, in the epoxidation of olefins, a concerted oxygen atom transfer from a peroxovanadium intermediate to the double bond is a plausible route. gdut.edu.cn Theoretical studies have been instrumental in exploring the energetics of these concerted transition states. oaji.net

Role of Peroxovanadium Intermediates in Catalytic Cycles

The formation and subsequent reactivity of peroxovanadium intermediates are at the heart of the catalytic activity of the hydrogen peroxide;oxovanadium(2+) system. These intermediates are the true oxidizing agents in many of these reactions.

Formation and Reactivity of High-Valent Peroxo Vanadium Species

The interaction of oxovanadium(2+) with hydrogen peroxide leads to the formation of various peroxovanadium species. oaji.net The primary reaction is the oxidation of V(IV) to V(V). nih.gov In the presence of excess hydrogen peroxide, this V(V) species can be converted into diperoxovanadate, a major and highly reactive end-product. nih.gov These high-valent peroxo vanadium species are generally more potent oxidants than hydrogen peroxide alone. torvergata.ittorvergata.it

The structure and reactivity of these intermediates can be influenced by the presence of other ligands in the coordination sphere of the vanadium center. torvergata.it For example, the coordination of certain ligands can enhance the stability and catalytic activity of the complex. torvergata.it The formation of these active species has been studied using various spectroscopic techniques, including ⁵¹V NMR, which can distinguish between different vanadium species in solution. nih.gov The reactivity of these high-valent species is diverse, encompassing electrophilic attack, radical generation, and participation in concerted reactions. torvergata.itresearchgate.netscispace.com

Kinetic Studies of Oxygen Transfer Reactions

Kinetic studies provide valuable insights into the reaction mechanisms by elucidating the rate-determining steps and the factors that influence the reaction rate. Detailed kinetic analyses have been performed for various oxidation reactions catalyzed by the hydrogen peroxide;oxovanadium(2+) system, including sulfoxidation and N-oxidation. torvergata.it These studies have revealed that the catalytic activity can be significantly enhanced by the presence of additional ligands. torvergata.it

Influence of Co-catalysts and Additives on Reaction Mechanisms (e.g., pyrazinecarboxylic acid, oxalic acid)

The efficiency and mechanistic pathways of hydrogen peroxide;oxovanadium(2+) catalyzed oxidations are significantly influenced by the presence of co-catalysts and additives. These molecules can interact with the vanadium center, alter the nature of the active oxidizing species, and facilitate different reaction pathways, including both radical and non-radical mechanisms. Pyrazine-2-carboxylic acid (PCA) and oxalic acid are two prominent examples that demonstrate this influence.

Pyrazinecarboxylic Acid (PCA)

Pyrazine-2-carboxylic acid (PCA) has been identified as a uniquely powerful co-catalyst that dramatically accelerates oxidation reactions with hydrogen peroxide catalyzed by vanadium compounds. rsc.orgresearchgate.net In the absence of PCA, the simple vanadate (B1173111) anion (VO₃⁻) is not an effective catalyst for the oxidation of substrates like alkanes with hydrogen peroxide. rsc.org The addition of PCA leads to a significant rate enhancement, which is attributed to its ability to facilitate the decomposition of hydrogen peroxide. rsc.org

Mechanistic studies and DFT calculations have shown that PCA lowers the activation barrier for the formation of hydroxyl radicals (HO•). rsc.org The rate-limiting step in the oxidation of cyclohexane (B81311) is proposed to be the monomolecular decomposition of a complex containing one coordinated PCA molecule, V(V)(PCA)(H₂O₂), which forms a V(IV) species and a hydroperoxyl radical (HOO•). The resulting V(IV) species can then react with another molecule of H₂O₂ to generate a hydroxyl radical (HO•). researchgate.net This generation of radical species initiates the oxidation of the substrate. epa.gov

The active catalytic species are believed to involve complexes where PCA is coordinated to the vanadium center. Species such as [VO₂(pca)₂]⁻ and the peroxo complex [VO(O₂) (pca)₂]⁻ have been isolated and characterized, and are assumed to be involved in the catalytic cycle. researchgate.net The accelerating role of PCA is also suggested to be due to its ability to facilitate proton transfer between the oxo and hydroxy ligands of the vanadium complex and molecules of hydrogen peroxide and water. researchgate.net For instance, the transformation (pca)(O)V + H₂O₂ → (pca)(HO-)V-OOH illustrates this proposed "robot's arm mechanism". rsc.org

The following table summarizes the kinetic data for the oxidation of cyclohexane catalyzed by the vanadium-PCA-H₂O₂ system.

| Parameter | Value | Conditions |

| Effective Rate Constant (k_eff) | 0.44 dm³ mol⁻¹ s⁻¹ | 40 °C |

| Effective Activation Energy (E_a) | 17 ± 2 kcal mol⁻¹ | - |

| Data sourced from kinetic investigation of cyclohexane oxidation. researchgate.net |

Oxalic Acid

Oxalic acid also modifies the mechanism of vanadium-catalyzed oxidations. In the vanadyl(IV)acetylacetonate-catalyzed oxidation of cyclohexane with hydrogen peroxide, the addition of oxalic acid enhances the reaction's efficiency. researchgate.net This improvement is linked to the substitution of the acetylacetonate (B107027) (acac) ligands by oxalate, forming a vanadyl(IV)oxalate species. researchgate.net

The presence of oxalic acid appears to promote a mixed-mechanism pathway for substrate transformation. researchgate.net While the process without oxalic acid is thought to proceed mainly via a free-radical mechanism, the addition of oxalic acid introduces a non-radical pathway. researchgate.net It is proposed that a putative VO(η²-O₂)(oxalate) intermediate can directly transfer an oxygen atom to the substrate without the involvement of free radicals. researchgate.net The operation of two distinct mechanisms has been demonstrated by comparing the reaction with and without oxalic acid and by observing the influence of free-radical scavengers. researchgate.net

Oxalic acid's role is not limited to co-catalysis in oxidation reactions. It has also been investigated as a leaching agent for recovering vanadium from spent petroleum catalysts, where it acts as a complexing agent to selectively dissolve vanadium. jmmab.com Furthermore, studies on the reduction of V(V) by oxalic acid show that higher temperatures and increased concentrations of oxalic acid facilitate the reduction process, which is a key step in many vanadium-catalyzed redox cycles. mdpi.com

The table below shows the effect of oxalic acid concentration on the dissolution of vanadium from a spent catalyst, indicating its ability to complex with the metal center.

| Oxalic Acid Concentration (M) | Vanadium Leaching (%) |

| 0.1 | ~33 |

| 2.0 | ~44 |

| Leaching conditions: 180 min reaction time. jmmab.com |

Stereochemical and Regiochemical Aspects of Catalytic Oxidations

The hydrogen peroxide;oxovanadium(2+) system, often in conjunction with specific ligands, can exert significant control over the stereochemical and regiochemical outcomes of oxidation reactions.

Stereochemistry

The stereochemistry of an oxidation can be controlled by using chiral ligands that coordinate to the vanadium catalyst. An example is the oxidation of methyl p-tolyl sulfide (B99878). torvergata.it In the presence of a chiral base, the vanadium catalyst is activated, and it can control the stereochemistry of the oxidation, leading to the formation of the (S)-sulfoxide in quantitative yield and with a 14% enantiomeric excess (e.e.). torvergata.it This demonstrates that the coordination environment of the vanadium center is crucial for inducing asymmetry in the product.

Regiochemistry

Vanadium-catalyzed oxidations often exhibit high regioselectivity, which is the preferential reaction at one of several possible reactive sites in a molecule. V(V) peroxo species are electrophilic and tend to react with the most nucleophilic functional group present in a substrate, often with very high or absolute chemoselectivity. torvergata.it

A clear example of regioselectivity is the vanadium-catalyzed oxidative coupling of 2-hydroxycarbazoles. nih.govnih.gov Using a vanadium-Schiff base catalyst with oxygen as the terminal oxidant, the reaction yields dimers with a highly selective ortho-ortho' coupling pattern. nih.gov The reaction proceeds smoothly at room temperature, and the steric hindrance of the phenol-bound vanadium catalyst is believed to play a major role in directing the coupling to the C1 position, leading to the ortho-ortho' adduct as the major product over the electronically favored ortho-ortho product. nih.gov Further oxidation of the dimer leads to a tetramer, again through a specific coupling at the less reactive but more sterically accessible site. nih.gov The mechanism is suggested to involve a radical pathway, with the active catalyst being a V(V) species that performs a single-electron oxidation. nih.gov

The oxidation of cyclohexene (B86901) with the H₂O₂-vanadium-PCA system also shows regioselective behavior. The main product formed is cyclohex-2-enyl hydroperoxide, alongside smaller amounts of other products like cyclohex-2-enol and 1,2-epoxycyclohexane. epa.gov This product distribution indicates a preference for allylic C-H bond oxidation over epoxidation of the double bond under these specific conditions.

The following table presents the product distribution for the oxidation of cyclohexene, highlighting the regioselectivity of the reaction.

| Product | Status |

| Cyclohex-2-enyl hydroperoxide | Main product |

| Cyclohex-2-enol | Minor product |

| Cyclohex-2-enone | Minor product |

| Cyclohex-3-enyl hydroperoxide | Minor product |

| Cyclohex-3-enol | Minor product |

| Cyclohexanol (B46403) | Minor product |

| 1,2-Epoxycyclohexane | Minor product |

| Data from the oxidation of cyclohexene with H₂O₂ catalyzed by a vanadium complex and pyrazine-2-carboxylic acid. epa.gov |

Catalytic Applications of Hydrogen Peroxide;oxovanadium 2+ Systems

Oxidation of Hydrocarbons

Vanadium-based catalysts, in conjunction with hydrogen peroxide, have demonstrated significant efficacy in the oxidation of various hydrocarbons. researchgate.net These systems are capable of activating C-H bonds in alkanes and functionalizing double bonds in alkenes and aromatic rings. researchgate.netrsc.org

Alkane Oxidation (e.g., cyclohexane (B81311), n-heptane, methane)

The oxidation of saturated hydrocarbons is a challenging yet crucial transformation. Vanadium-H₂O₂ systems have shown promise in this area, converting alkanes into more valuable oxygenated products like alcohols, ketones, and hydroperoxides. unine.chnarod.ru

Cyclohexane: The oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) (collectively known as KA oil), key intermediates for nylon production, is of great industrial importance. cardiff.ac.uksemanticscholar.org Vanadium-catalyzed systems using hydrogen peroxide as a green oxidant offer an alternative to traditional methods. cardiff.ac.ukmdpi.com For instance, the oxidation of cyclohexane with H₂O₂ in acetonitrile (B52724), catalyzed by certain vanadium complexes, yields cyclohexyl hydroperoxide as the primary product, which can then be decomposed into cyclohexanol and cyclohexanone. mdpi.com The efficiency of these systems can be influenced by additives; for example, the presence of oxalic acid with vanadyl(IV) acetylacetonate (B107027) was found to increase the yield of oxygenated products. researchgate.net The reaction is often proposed to proceed via a radical mechanism, as the addition of radical scavengers can inhibit product formation. chula.ac.th

n-Heptane: The oxidation of linear alkanes such as n-heptane is also achievable. While some research has focused on biocascades using enzymes for n-heptane oxidation to produce chiral alcohols and heptanones, chemical catalysis with vanadium complexes provides another route. nih.gov Studies on similar alkanes like n-octane using vanadium-containing polyphosphomolybdates and H₂O₂ in acetonitrile have shown the formation of alkyl hydroperoxides as the main initial products, which subsequently decompose to ketones and alcohols. narod.ru The mechanism at lower temperatures is dominated by the abstraction of a hydrogen atom from the alkane by hydroxyl radicals, which are generated from the reaction of V(IV) with H₂O₂. unine.chllnl.gov

Methane (B114726): The direct partial oxidation of methane to valuable liquid oxygenates like methanol (B129727) and formic acid is a significant goal in catalysis. nih.gov Vanadium-based catalysts have been explored for this transformation. For example, H₄PMo₁₁VO₄₀ has been used to catalyze methane oxidation with hydrogen peroxide in trifluoroacetic acid anhydride (B1165640). narod.ru Other approaches involve electro-assisted methods where reactive oxygen species are generated in-situ to oxidize methane at ambient conditions. nih.gov

| Alkane | Catalyst System | Primary Products | Key Findings | Reference(s) |

| Cyclohexane | Oxovanadium(IV) complex / H₂O₂ / PCA | Cyclohexanol, Cyclohexanone | Achieved 26% yield after 4 hours at 40 °C. | mdpi.com |

| Cyclohexane | Vanadyl(IV)acetylacetonate / H₂O₂ / Oxalic Acid | Cyclohexanol, Cyclohexanone, Cyclohexylhydroperoxide | Addition of oxalic acid altered product ratios and promoted formation of oxygenates. | researchgate.net |

| n-Octane | [PMo₁₁VO₄₀]⁴⁻ / H₂O₂ | Alkyl hydroperoxides, Ketones, Alcohols | Efficient oxidation in acetonitrile with high turnover numbers. | unine.chnarod.ru |

| Methane | H₄PMo₁₁VO₄₀ / H₂O₂ | Not specified | Catalyzed oxidation in trifluoroacetic acid anhydride solvent. | narod.ru |

Alkene Epoxidation

The epoxidation of alkenes is a fundamental reaction that produces epoxides, which are valuable intermediates in organic synthesis. nih.govyoutube.com Vanadium complexes are effective catalysts for this transformation using hydrogen peroxide as the oxidant. nih.gov

The catalytic cycle often involves the coordination of hydrogen peroxide to the vanadium center, followed by a nucleophilic attack of the alkene on the electrophilic peroxide oxygen atom to form the epoxide. nih.gov Vanadium-based catalysts like oxovanadium(IV) Schiff base complexes have been used for cyclohexene (B86901) epoxidation, achieving high epoxide yields at elevated temperatures. nih.gov Similarly, vanadium-substituted polyphosphomolybdates dispersed on clay supports have shown excellent catalytic activity for cyclohexene epoxidation with H₂O₂, reaching high conversion and selectivity to cyclohexene oxide. icm.edu.pl The choice of solvent and reaction conditions can significantly impact the efficiency and selectivity of the epoxidation process. nih.gov

| Alkene | Catalyst System | Product | Conversion/Selectivity | Reference(s) |

| Cyclohexene | Oxovanadium Schiff base / H₂O₂ | Cyclohexene oxide | 86% epoxide turnout in chloroform (B151607) at 80°C. | nih.gov |

| Cyclohexene | PVMo / Bentonite / H₂O₂ | Cyclohexene oxide | 98% conversion, 89% selectivity to epoxide. | icm.edu.pl |

Aromatic Hydroxylation (e.g., phenol (B47542) hydroxylation)

The direct hydroxylation of aromatic compounds is an economically and environmentally attractive method for producing valuable phenols. uobasrah.edu.iq Vanadium-catalyzed H₂O₂ systems are capable of this one-step conversion.

The hydroxylation of phenol to produce dihydroxybenzenes, such as catechol and hydroquinone, is a significant industrial process. uobasrah.edu.iq Oxovanadium(IV) salen-type Schiff base complexes have been studied as catalysts for this reaction using H₂O₂ as the oxidant. uobasrah.edu.iqresearchgate.net These catalysts have demonstrated high conversion rates for phenol and excellent selectivity towards the formation of catechol under optimized conditions, which include the choice of solvent, temperature, and reactant concentrations. uobasrah.edu.iqresearchgate.net Similarly, the direct hydroxylation of benzene (B151609) to phenol has been achieved using various transition metal complexes, including vanadium-containing catalysts, with H₂O₂. researchgate.netnih.govrsc.org The mechanism can involve the generation of reactive hydroxyl or hydroperoxyl radicals that attack the benzene ring. researchgate.netrsc.org

| Aromatic Substrate | Catalyst System | Products | Key Findings | Reference(s) |

| Phenol | VO-(EtOsalphen) / H₂O₂ | Catechol, Hydroquinone | 71% conversion with 92.5% selectivity to catechol in 2 hours. | uobasrah.edu.iqresearchgate.net |

| Phenol | VO-(EtOsalnaph) / H₂O₂ | Catechol, Hydroquinone | 76.6% conversion with 94.2% selectivity to catechol in 6 hours. | uobasrah.edu.iqresearchgate.net |

| Benzene | Vanadium-containing mesoporous carbon / H₂O₂ | Phenol | The VOO· species is proposed to attack the benzene ring. | researchgate.net |

Oxidation of Organic Functional Groups

Beyond hydrocarbons, the oxovanadium(2+)-hydrogen peroxide system is a versatile tool for the selective oxidation of various organic functional groups.

Alcohol Oxidation to Aldehydes and Ketones

The oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis. frontiersin.org Vanadium-catalyzed systems using clean oxidants like H₂O₂ or molecular oxygen are highly desirable. organic-chemistry.orgsid.ir

Heterobimetallic sodium-dioxidovanadium(V) complexes have been reported to catalyze the oxidation of benzylic, hetero-aryl, and propargylic alcohols to their corresponding carbonyl compounds using H₂O₂ as the terminal oxidant. epa.gov The process is believed to proceed through the formation of a peroxo-vanadium(V) species. epa.gov Other vanadium compounds, such as V₂O₅, have been used with atmospheric oxygen to achieve high yields in the oxidation of alcohols, showing chemoselectivity for secondary alcohols over primary ones. organic-chemistry.org The selective oxidation of primary alcohols to aldehydes can sometimes require specific conditions or additives to prevent over-oxidation or side reactions like ester formation. organic-chemistry.org

| Alcohol Substrate | Catalyst System | Product | Key Findings | Reference(s) |

| Benzylic alcohols | Heterobimetallic sodium-dioxidovanadium(V) / H₂O₂ | Corresponding carbonyls | Catalytic oxidation proceeds at 70 °C via a peroxo-vanadium species. | epa.gov |

| Secondary alcohols | V₂O₅ / O₂ | Ketones | Chemoselective conversion in the presence of primary hydroxy groups. | organic-chemistry.org |

| Primary alcohols | V₂O₅ / O₂ / K₂CO₃ | Aldehydes | Addition of K₂CO₃ prevents ester formation. | organic-chemistry.org |

Sulfide (B99878) and Sulfone Oxidation

The selective oxidation of sulfides is an important route to produce sulfoxides and sulfones, which are valuable intermediates and have applications in pharmaceuticals and materials science. nih.govrsc.org Hydrogen peroxide is an ideal "green" oxidant for this transformation, but catalysts are often required to control the reaction and prevent over-oxidation to the sulfone. nih.govresearchgate.net

Vanadium-based catalysts have shown high efficacy and selectivity in this reaction. For example, VO(acac)₂ supported on titania can quantitatively oxidize sulfides to sulfoxides at room temperature using tert-butyl hydroperoxide. researchgate.net Other systems using aqueous hydrogen peroxide can selectively oxidize a range of aromatic and aliphatic sulfides to either sulfoxides or sulfones with high yields under environmentally friendly conditions. researchgate.net The selectivity towards sulfoxide (B87167) or sulfone can often be controlled by adjusting the reaction conditions, such as temperature and the amount of H₂O₂ used. mdpi.com The proposed mechanism often involves the electrophilic attack of a vanadium-peroxo species on the sulfur atom. researchgate.netnih.gov

| Substrate | Catalyst System | Product | Key Findings | Reference(s) |

| Aromatic and aliphatic sulfides | Vanadium catalyst / H₂O₂ | Sulfoxides or Sulfones | High yield oxidation under organic solvent-free conditions. | researchgate.net |

| Methyl phenyl sulfide | MWCNTs-COOH / H₂O₂ | Methyl phenyl sulfone | A 1:2.5 ratio of sulfide to H₂O₂ was ideal for complete conversion to the sulfone. | rsc.org |

| Various sulfides | PAMAM-G1-PMo / H₂O₂ | Sulfoxides | Reaction at 30 °C in ethanol (B145695) selectively yields sulfoxides. | mdpi.com |

| Various sulfides | PAMAM-G1-PMo / H₂O₂ | Sulfones | Increasing temperature to 40 °C favors the formation of sulfones. | mdpi.com |

Oxidative Halogenation (e.g., bromination of salicylaldehyde)

The combination of hydrogen peroxide and oxovanadium(2+) serves as a potent catalytic system for oxidative halogenation reactions, a process with significant relevance in the synthesis of fine chemicals and pharmaceuticals. This biomimetic approach emulates the function of naturally occurring vanadium-dependent haloperoxidase enzymes, which catalyze the oxidation of halides using hydrogen peroxide. torvergata.ittorvergata.it The catalytic cycle generally involves the formation of a peroxovanadium species, which is a much more powerful oxidizing agent than hydrogen peroxide alone. torvergata.it This intermediate then oxidizes a halide ion (e.g., bromide) to an active halogenating species, which subsequently reacts with an organic substrate. torvergata.ittorvergata.it

A notable application of this system is the oxidative bromination of aromatic compounds. Research has demonstrated the efficacy of vanadium catalysts in the bromination of various substrates. For instance, polymer-anchored vanadium catalysts have shown exceptional activity in the oxidative bromination of salicylaldehyde (B1680747), achieving nearly 100% substrate conversion with high turnover frequency. researchgate.net This highlights the potential for developing robust and recyclable catalysts for these transformations.

The general mechanism for the vanadium-catalyzed bromination of an organic substrate (S) can be outlined as follows:

Formation of a peroxovanadium species from the reaction of the vanadium catalyst with hydrogen peroxide.

Oxidation of the bromide ion (Br⁻) by the peroxovanadium species to generate an electrophilic bromine species (e.g., HOBr, Br₂). nih.gov

Electrophilic attack of the brominating species on the organic substrate to yield the brominated product.

This method offers a "green" alternative to traditional bromination techniques that use molecular bromine, by utilizing halide salts and an oxidant like hydrogen peroxide, resulting in 100% halogen atom economy. nih.gov Studies have successfully employed systems with vanadium pentoxide (V₂O₅) as a catalyst, using aqueous hydrogen peroxide and a combination of an alkali bromide salt and a dilute mineral acid for the bromination of various aromatic compounds. acs.org

Advanced Oxidation Processes (AOPs) Utilizing Vanadium-Peroxide Chemistry

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. wikipedia.org These processes are characterized by the in-situ generation of highly reactive and non-selective oxidizing species, most notably the hydroxyl radical (•OH), which has a very high electrochemical oxidation potential (2.80 V). wikipedia.orgdoi.org The hydroxyl radicals can rapidly degrade a wide range of contaminants, mineralizing them into less harmful substances like carbon dioxide, water, and inorganic ions. fiveable.me

While AOPs commonly employ systems like UV/H₂O₂, ozone, or Fenton's reagent (Fe²⁺/H₂O₂), the catalytic properties of other transition metals, including vanadium, are being explored to enhance these processes. wikipedia.orgspartanwatertreatment.com Vanadium-peroxide systems can participate in AOPs by generating reactive oxygen species (ROS) capable of degrading recalcitrant pollutants. The mechanism involves the reaction of a vanadium complex with hydrogen peroxide, leading to the formation of radicals. sigmaaldrich.cn

The effectiveness of AOPs can be influenced by several factors, including the pH of the solution, the concentration of hydrogen peroxide, and the nature of the catalyst. mdpi.comresearchgate.net Vanadium-based systems offer potential advantages in this context. For example, research into a binuclear oxovanadium(V) complex combined with pyrazine-2-carboxylic acid (PCA) demonstrated an efficient catalytic system for the oxidation of saturated hydrocarbons with H₂O₂. sigmaaldrich.cn Density functional theory studies have supported the role of such systems in generating free radicals. sigmaaldrich.cn The application of vanadium in AOPs represents a promising strategy for environmental remediation, particularly for the treatment of industrial effluents containing persistent organic pollutants. nih.gov

Catalytic Efficiency Metrics (e.g., Turnover Numbers (TONs), Conversion, Selectivity)

The performance of a catalytic system is evaluated using several key metrics, including conversion, selectivity, and Turnover Number (TON) or Turnover Frequency (TOF).

Conversion measures the percentage of the reactant that has been transformed into products.

Selectivity indicates the proportion of the converted reactant that has formed the desired product, as opposed to side products.

Turnover Number (TON) represents the total number of substrate molecules that a single catalyst molecule can convert before becoming deactivated. Turnover Frequency (TOF) is the TON per unit of time, reflecting the catalyst's activity.

In vanadium-peroxide catalyzed reactions, these metrics are crucial for assessing the catalyst's effectiveness and viability for practical applications. For example, in the oxidative bromination of salicylaldehyde, phenol, and styrene (B11656) using a polymer-anchored vanadium catalyst, conversion rates approaching 100% have been reported, along with high turnover frequencies, indicating a highly efficient and active catalyst. researchgate.net

The following table presents data on the catalytic efficiency of a vanadium(V)-based system for the bromination of various aromatic hydrocarbons, showcasing metrics like conversion and selectivity. torvergata.it

| Substrate | Reaction Time (h) | Conversion (%) | Selectivity for Monobrominated Product (%) |

|---|---|---|---|

| Anisole | 0.5 | 100 | >99 (p-bromo) |

| Acetanilide | 1.0 | 100 | >99 (p-bromo) |

| Phenol | 0.5 | 100 | >99 (p-bromo) |

| Toluene | 4.0 | 100 | 95 (o- and p-bromo) |

| Naphthalene | 2.0 | 100 | >99 (1-bromo) |

Data sourced from a study on Vanadium(V)-catalyzed bromination of aromatic hydrocarbons under two-phase conditions at 25 °C. torvergata.it

The high conversion and selectivity values observed in these reactions underscore the potential of hydrogen peroxide;oxovanadium(2+) systems as highly efficient catalysts for specific chemical transformations. torvergata.it The ability to achieve near-quantitative conversion with excellent selectivity is a significant advantage for industrial processes, minimizing waste and simplifying product purification. acs.org

Theoretical and Computational Chemistry of Hydrogen Peroxide;oxovanadium 2+ Compounds

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of vanadium peroxo complexes. udel.eduacs.org DFT calculations have been instrumental in understanding the properties of these compounds, particularly in the context of their roles as catalysts and biomimetic models. udel.edutorvergata.itnih.gov

Studies have shown that the reactivity of vanadium-peroxo complexes is highly dependent on factors such as the protonation state and the surrounding environment. udel.eduacs.org For instance, DFT investigations into the peroxo forms of vanadium haloperoxidases (VHPO) have revealed that protonation plays a crucial role in activating the peroxo-vanadium complex. udel.eduacs.org The oxo-transfer step, a key process in many reactions catalyzed by these compounds, is believed to involve the unprotonated axial peroxo oxygen atom. udel.eduacs.org

Furthermore, DFT studies have elucidated the transformation of vanadium(IV)-oxo and vanadium(V)-oxo complexes in the presence of hydrogen peroxide. While these oxo species are generally sluggish oxidants on their own, they can be converted into more reactive side-on vanadium-peroxo complexes. rsc.orgmanchester.ac.ukrsc.org The efficiency of these subsequent reactions, such as olefin epoxidation and aliphatic hydroxylation, is significantly influenced by the nature of the equatorial and axial ligands surrounding the vanadium center. rsc.orgmanchester.ac.uk

The electronic properties of various 3d-element transition metal dioxide, peroxide, and superoxide (B77818) clusters, including those of vanadium, have been systematically studied using DFT. tuwien.at These comparative studies provide a broader understanding of the bonding and stability of the M-O₂ linkage. tuwien.at

Recent DFT calculations have also explored the potential for novel vanadium peroxide stoichiometries under high pressure, predicting the thermodynamic stability of previously unknown compounds like VO₄. rsc.org This work highlights the diverse electronic properties of vanadium oxides and peroxides under extreme conditions. rsc.org

Table 1: Key Findings from DFT Studies on Hydrogen Peroxide;Oxovanadium(2+) Compounds

| Research Focus | Key Findings | References |

| Reactivity of VHPO Cofactor | Protonation activates the peroxo-vanadium complex for oxo-transfer. | udel.eduacs.org |

| Oxidation by Vanadium-Oxo Complexes | In the presence of H₂O₂, vanadium-oxo complexes form more reactive peroxo species. | rsc.orgmanchester.ac.ukrsc.org |

| Ligand Effects | The reactivity of vanadium-peroxo complexes is highly dependent on the surrounding ligands. | rsc.orgmanchester.ac.uk |

| Electronic Structure of MO₂ Clusters | Comparative studies provide insights into the bonding of 3d-element peroxides. | tuwien.at |

| High-Pressure Stoichiometries | Prediction of novel, stable vanadium peroxides like VO₄ under high pressure. | rsc.org |

Molecular Mechanics (MM) Modeling of Vanadium Peroxides

Molecular Mechanics (MM) offers a computationally efficient method for predicting the structures of large coordination complexes, including vanadium peroxides. acs.org While MM has been more widely applied to main-group elements, its application to transition metals like vanadium is a growing area of research. acs.org

A key challenge in MM modeling of transition metal complexes is the development of accurate metal-dependent parameters. acs.org Studies have demonstrated the utility of estimating these missing parameters from quantum mechanical calculations, thereby bridging the gap between the speed of MM and the accuracy of more intensive methods. acs.org

MM modeling has been successfully used to predict the geometries of various vanadium peroxide complexes, including mono-, di-, tri-, and tetraperoxide species with different ancillary ligands. acs.org The predicted geometries for species like [V(O₂)₄]³⁻ have shown excellent agreement with experimental crystal structures. acs.org This demonstrates the capability of a well-parameterized MM model to provide reliable structural predictions for conformationally diverse and complex coordination compounds. acs.orgacs.org

The combination of MM and low-level quantum calculations provides a powerful strategy for rapidly exploring the vast conformational space of large vanadium peroxide complexes, offering a starting point for more detailed computational analysis and rational catalyst design. acs.org

Table 2: Comparison of Predicted and Experimental Geometries for [V(O₂)₄]³⁻

| Method | RMSD (heavy atoms) (Å) | RMSD (all atoms) (Å) | Reference |

| Molecular Mechanics (MM) | 0.05 | 0.05 | acs.org |

| Ab Initio | 0.03 | 0.03 | acs.org |

Computational Elucidation of Reaction Pathways and Transition States

Computational methods, particularly DFT, have been instrumental in mapping out the intricate reaction pathways and identifying the transition states involved in reactions of hydrogen peroxide and oxovanadium(2+) compounds. torvergata.itresearchgate.net These studies provide a molecular-level understanding of the mechanisms governing the catalytic activity of these species.

For instance, computational studies have shed light on the mechanism of olefin epoxidation by vanadium peroxide complexes. rsc.orgmanchester.ac.uk The calculations show that the formation of a side-on vanadium-peroxo complex from a vanadium-oxo species and hydrogen peroxide is a key step, leading to a more efficient epoxidation of olefins like cyclohexene (B86901). rsc.orgmanchester.ac.uk The presence of anionic axial ligands has been shown to lower the barrier heights for this reaction. rsc.org

The mechanism of sulfoxidation by vanadium-peroxo complexes has also been investigated. nih.gov DFT calculations on bowl-shaped and dome-shaped vanadium-oxo complexes revealed a strong influence of the second-coordination sphere of the ligand architecture on the reaction barriers, even when the primary coordination environment of the vanadium center is similar. nih.gov

Furthermore, computational studies have been employed to understand the kinetics of reactions involving hydrogen peroxide. nih.gov For example, multi-structural canonical variational transition-state theory (MS-CVT/SCT) has been used to compute thermal rate constants for the reaction of the amidogen (B1220875) radical with H₂O₂. nih.gov This level of theoretical investigation allows for reliable extrapolation of reaction rates to different temperatures. nih.gov

The combination of experimental data with computational modeling provides a powerful approach to understanding and predicting the reactivity of these complex systems. researchgate.net

Table 3: Computationally Investigated Reaction Mechanisms

| Reaction | Key Mechanistic Insights | Computational Method | References |

| Olefin Epoxidation | Formation of a side-on vanadium-peroxo complex is crucial. Anionic axial ligands lower the activation barrier. | DFT | rsc.orgmanchester.ac.uk |

| Sulfoxidation | The second-coordination sphere of the ligand significantly impacts reaction barriers. | DFT | nih.gov |

| Reaction with Amidogen Radical | Rate constants can be accurately computed and extrapolated using MS-CVT/SCT. | MS-CVT/SCT | nih.gov |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, particularly those based on DFT, have proven to be a valuable tool for predicting and interpreting the spectroscopic properties of vanadium peroxide compounds. researchgate.net These calculations can provide insights that complement and aid in the assignment of experimental spectra.

Ab initio calculations have been used to investigate the structure and mechanical properties of various vanadium oxides, providing a fundamental understanding of their bonding and stability. nih.gov This knowledge is crucial for interpreting the spectroscopic features of related peroxide compounds.

For vanadium(V) peroxo complexes, DFT calculations have been successfully used to predict multinuclear NMR chemical shifts (⁵¹V, ¹⁷O, ¹³C, and ¹H). researchgate.net By comparing the calculated shifts for optimized gas-phase geometries with experimental solution NMR data, researchers can gain confidence that the theoretical structures are representative of those in solution. researchgate.net These studies have also revealed correlations between geometric parameters, such as the V=O bond length, and the corresponding ⁵¹V and ¹⁷O NMR chemical shifts. researchgate.net

The prediction of spectroscopic properties is not limited to NMR. First-principles calculations can also be applied to predict vibrational frequencies (IR and Raman spectra) and electronic absorption spectra. nih.govnih.gov For example, resonance Raman data, in conjunction with electronic absorption spectroscopy and mass spectrometry, have been used to identify the formation of new species when coproheme decarboxylase reacts with an excess of hydrogen peroxide. nih.gov Theoretical calculations can help to confirm the identity of these new species, such as the formation of an iron chlorin-type heme d. nih.gov

The ability to accurately predict spectroscopic properties from first principles is a powerful asset in the characterization of novel and transient vanadium peroxide species.

Table 4: Predicted Spectroscopic Properties and Their Significance

| Spectroscopic Technique | Predicted Properties | Significance | References |

| NMR Spectroscopy | ⁵¹V, ¹⁷O, ¹³C, ¹H chemical shifts | Validation of theoretical structures and correlation of structure with spectral data. | researchgate.net |

| Vibrational Spectroscopy (IR, Raman) | Vibrational frequencies and modes | Identification of functional groups and structural changes upon reaction. | nih.gov |

| Electronic Absorption Spectroscopy | Excitation energies and oscillator strengths | Characterization of electronic transitions and identification of new species. | nih.govnih.gov |

Emerging Research Directions in Hydrogen Peroxide;oxovanadium 2+ Chemistry

Immobilized Oxovanadium(IV)-Peroxide Catalysts

The heterogenization of oxovanadium(IV) catalysts by anchoring them onto solid supports is a rapidly growing area of research. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation and reusability. researchgate.netchemistryviews.org

One common strategy involves grafting oxovanadium complexes onto mesoporous silica (B1680970) (MPS). chemistryviews.org For instance, an oxovanadium catalyst immobilized on mesoporous silica (VMPS4) has been developed for the highly chemoselective nucleophilic substitution of alcohols. chemistryviews.org This catalyst is prepared by treating mesoporous silica with VO(OSiPh₃)₃. chemistryviews.org The resulting VMPS4 catalyst demonstrates excellent selectivity in reactions, such as the quantitative conversion of an alcohol to a thioether while leaving an acetate (B1210297) group, which is typically a better leaving group, completely untouched. chemistryviews.org A key advantage of this system is the catalyst's ability to be recovered and reused multiple times without significant loss of activity. chemistryviews.org

Another approach involves anchoring a vanadium(V) complex onto the surface of functionalized silica gel. researchgate.net A hydrazone Schiff base ligand, derived from salicylaldehyde (B1680747) and benzhydrazide, is first synthesized and then reacted with a vanadium(IV) source to form the corresponding vanadium(V) complex. researchgate.net This complex is then immobilized on silica gel. researchgate.net This supported catalyst has proven effective for the oxidation of various hydrocarbons, including alkanes, alkenes, and aromatic compounds, using hydrogen peroxide as the oxidant. researchgate.net

Table 1: Examples of Immobilized Oxovanadium(IV)-Peroxide Catalysts and Their Applications

| Catalyst System | Support Material | Reactants | Products | Key Findings | Reference |

|---|---|---|---|---|---|

| VMPS4 | Mesoporous Silica (MPS) | Benzyl or allyl alcohols, thiols/carbon nucleophiles | Thioethers, substituted compounds | High chemoselectivity; catalyst is reusable up to seven times. | chemistryviews.org |

| VO(L) anchored on silica gel | Functionalized Silica Gel | Alkenes, alkanes, benzene (B151609), alkylaromatics with H₂O₂ | Epoxides, oxidized hydrocarbons | High catalytic activity (>2,500 h⁻¹); cis-cyclooctene is oxidized to cis-cyclooctene oxide as the sole product. | researchgate.net |

Heterogeneous Vanadium-Peroxide Systems

Heterogeneous vanadium-peroxide systems are crucial for developing sustainable and industrially viable chemical processes. These systems typically involve a solid vanadium-containing catalyst and hydrogen peroxide as the oxidant, often in a solvent. researchgate.netphysicsandmathstutor.com The catalyst's ability to facilitate reactions on its surface is a key feature of heterogeneous catalysis. physicsandmathstutor.com

A prime example is the use of vanadium(V) oxide (V₂O₅) as a heterogeneous catalyst in the Contact Process for sulfuric acid production. physicsandmathstutor.com The essential feature of vanadium chemistry that allows it to function as a catalyst is its ability to exist in multiple oxidation states. physicsandmathstutor.com

In the context of peroxide-driven oxidations, supported vanadium catalysts, as described in the previous section, are a major class of heterogeneous systems. For instance, a vanadium oxo-aroylhydrazone complex anchored on functionalized silica gel acts as a heterogeneous catalyst for the efficient and selective oxidation of hydrocarbons with hydrogen peroxide. researchgate.net This system demonstrates the successful "heterogenization" of a molecular catalyst, making it easily separable from the reaction mixture. researchgate.net The catalyst's activity was tested in the oxidation of cis-cyclooctene, which yielded cis-cyclooctene oxide as the sole product, highlighting its high selectivity. researchgate.net

Bio-inspired Vanadium-Peroxide Systems (e.g., structural and mechanistic models for vanadium-dependent haloperoxidases)

Nature provides sophisticated examples of vanadium catalysis, most notably in the form of vanadium-dependent haloperoxidases (V-HPOs). nih.govdigitellinc.comnih.gov These enzymes are found in various marine organisms, fungi, and bacteria, and they catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide. nih.govtorvergata.it This process generates a reactive halogenating species that can then halogenate organic substrates. nih.govnih.gov The study of V-HPOs has inspired the development of synthetic model complexes that mimic their structure and function. researchgate.net

V-HPOs contain a vanadate (B1173111) (VO₄³⁻) cofactor that is essential for their catalytic activity. nih.govudel.edu The catalytic cycle begins with the coordination of hydrogen peroxide to the vanadium(V) center in the active site. nih.govudel.edu This forms a peroxo-vanadium intermediate, which is a more potent oxidant than hydrogen peroxide itself. torvergata.itudel.edu This activated intermediate then oxidizes the halide ion to a hypohalous acid, which is subsequently used to halogenate organic molecules. udel.edubiorxiv.org

Key structural features of the V-HPO active site include a trigonal bipyramidal geometry around the vanadium atom, with a covalent bond to a histidine residue. udel.edu Crystal structures of V-HPOs have revealed that hydrogen peroxide binds to the vanadium in a side-on fashion in the equatorial plane. nih.gov

Researchers have synthesized numerous oxovanadium complexes to model the catalytic activity of V-HPOs. researchgate.net These synthetic models have been successfully used in a range of oxidation reactions, including the oxidation of sulfides and alcohols, and olefin epoxidation. researchgate.netmdpi.com The development of these bio-inspired systems not only provides insights into the enzymatic mechanism but also offers new avenues for designing efficient and selective catalysts for organic synthesis. digitellinc.com

Table 2: Comparison of Native V-HPOs and Bio-inspired Model Systems

| Feature | Vanadium-Dependent Haloperoxidases (V-HPOs) | Bio-inspired Model Systems | Reference |

|---|---|---|---|

| Vanadium Oxidation State | V(V) | Typically V(IV) or V(V) | udel.edu |

| Active Species | Peroxo-vanadium(V) intermediate | Peroxo-vanadium complexes | torvergata.itudel.edu |

| Function | Halogenation of organic substrates | Catalytic oxidation of various substrates (sulfides, alcohols, olefins) | nih.govresearchgate.net |

| Key Structural Motif | Vanadate cofactor coordinated to a histidine residue | Oxovanadium complexes with various organic ligands | udel.edu |

Environmental Applications (e.g., direct air carbon capture)

A novel and significant application of hydrogen peroxide and oxovanadium(2+) chemistry is in the field of direct air capture (DAC) of carbon dioxide (CO₂). nih.govrsc.org Research has demonstrated that vanadium peroxide molecules can effectively react with and bind atmospheric CO₂, offering a promising pathway for mitigating greenhouse gas emissions.

The process involves the use of tetraperoxovanadate compounds, with the general formula A₃[V(O₂)₄] (where A can be K, Rb, Cs). nih.govrsc.org These metastable molecules undergo a stabilization process through the capture of CO₂. nih.govrsc.org The mechanism involves the conversion of the tetraperoxovanadate to a monocarbonate species, VO(O₂)₂(CO₃)³⁻, and ultimately to bicarbonate (e.g., KHCO₃) and metavanadate (e.g., KVO₄). nih.govrsc.org

A significant advantage of these vanadium-based systems is the relatively low temperature required for the release of the captured CO₂, around 200°C. This is considerably lower than the temperatures needed for other carbon capture materials, which can be as high as 700°C. The lower regeneration temperature translates to lower energy consumption and reduced costs, making the process more economically viable and environmentally friendly.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Hydrogen peroxide |

| oxovanadium(2+) |

| Vanadium(V) oxide |

| cis-cyclooctene |

| cis-cyclooctene oxide |

| Vanadate |

| Tetraperoxovanadate |

| Potassium bicarbonate |

| Potassium metavanadate |

Q & A

Basic Research Questions

Q. What are the primary synthetic methods for preparing oxovanadium(2+) complexes with hydrogen peroxide, and how do pH and stoichiometry influence product formation?

- Methodological Answer : Oxovanadium(2+) complexes with hydrogen peroxide are typically synthesized by reacting vanadium salts (e.g., VOSO₄) with H₂O₂ under controlled pH (3–7). The stoichiometric ratio of H₂O₂:V and ionic strength determine the dominant peroxo species. For example, at pH > 7, tri- or tetra-peroxovanadates (e.g., [VO(O₂)₂OOH]²⁻ or [V(O₂)₄]³⁻) form, characterized by distinct ⁵¹V-NMR chemical shifts (δ < -730 ppm) . Adjusting the H₂O₂:V ratio (1:1 to 4:1) can shift equilibria toward specific complexes, which are critical for catalytic applications .

Q. How can researchers characterize the stability and reactivity of oxovanadium-peroxide complexes under varying experimental conditions?

- Methodological Answer : Stability is assessed via UV-Vis spectroscopy (monitoring absorbance at 250–400 nm for peroxo-to-metal charge-transfer bands) and cyclic voltammetry (redox behavior). Reactivity is evaluated using kinetic studies (e.g., H₂O₂ decomposition rates) and pH-dependent speciation analysis. For instance, X-ray absorption spectroscopy (XAS) pre-edge features (e.g., ~5469 eV) confirm V=O bond retention during protonation, ruling out hydroxo intermediates in catalytic cycles .

Q. What spectroscopic techniques are most effective for identifying peroxovanadium species in solution?

- Methodological Answer : ⁵¹V-NMR is critical for identifying peroxovanadium species, with tetraperoxovanadates (δ < -730 ppm) and triperoxovanadates (δ < -830 ppm) showing distinct shifts . XAS pre-edge intensity (linked to V=O bonding) and Raman spectroscopy (O-O stretching at 800–900 cm⁻¹) provide complementary structural insights .

Advanced Research Questions

Q. How do protonation states of oxovanadium-peroxide complexes influence their catalytic activity in oxidation reactions?